Ring-Size Structural Differentiation: Azepane vs. 2-Methylpiperidine Sulfonamide
The target compound incorporates a 7-membered azepane ring (hexahydro-1H-azepine) directly attached to the sulfonyl group, whereas the closest structurally matched in-class comparator CAS 685837-39-2 bears a 6-membered 2-methylpiperidine ring on the identical benzamide-oxadiazole core . Both share the exact molecular formula C17H22N4O4S2 and molecular weight 410.5 g/mol, yet the ring-size difference maps to distinct conformational energetics: the azepane ring samples a broader conformational space (pseudorotational pathways spanning chair, twist-chair, and boat families) compared to the more constrained piperidine scaffold [1]. This translates to differential presentation of the sulfonyl oxygen hydrogen-bond acceptors to cognate protein binding sites, which is a recognized determinant of sulfonamide-enzyme affinity for carbonic anhydrase and acetylcholinesterase targets [2].
| Evidence Dimension | Ring size and conformational flexibility of the sulfonamide-attached cyclic amine |
|---|---|
| Target Compound Data | 7-membered azepane ring (CAS 685837-42-7); XLogP3-AA = 1.8; exact MW = 410.51 g/mol [3] |
| Comparator Or Baseline | 6-membered 2-methylpiperidine ring (CAS 685837-39-2); exact MW = 410.51 g/mol |
| Quantified Difference | Ring size: 7 atoms (azepane) vs. 6 atoms (piperidine); predicted distinct conformational ensembles based on ring-puckering analysis; XLogP3-AA for the 2-methylpiperidine analog is predicted higher due to the methyl substituent (not available experimentally) [4] |
| Conditions | Structural comparison based on 2D/3D molecular modeling; no head-to-head experimental comparison available for this specific pair |
Why This Matters
Ring size and conformational flexibility directly influence ligand–protein binding pose, off-rate kinetics, and isoform selectivity profiles that cannot be replicated by the 6-membered piperidine analog, making compound 685837-42-7 a non-interchangeable tool for target engagement studies.
- [1] Perumal S, Sivakumar V, Balamurugan R. Conformational analysis of azepane and its derivatives. In: Seven-Membered Heterocycles. Wiley; 2018. Chapter covering azepane ring puckering and pseudorotation pathways. View Source
- [2] Güleç Ö, Türkeş C, Arslan M, et al. (2022). Docking studies revealed precise binding modes between sulfonamide derivatives and hCA II, hCA I, and AChE. Mol Divers 26(5):2825-2845. View Source
- [3] PubChem Compound Summary. CID 2051250. Computed Properties: XLogP3-AA = 1.8. National Center for Biotechnology Information. View Source
- [4] PubChem XLogP3 computational method. Cheng T, Zhao Y, Li X, et al. Computation of octanol-water partition coefficients by guiding an additive model with knowledge. J Chem Inf Model. 2007;47(6):2140-2148. View Source
